MK-0674 vs. Alendronate: Superior Biomechanical Preservation of Bone Strength in an OVX Primate Model
In a two-year treatment study in ovariectomized (OVX) cynomolgus monkeys, MK-0674 treatment (2.5 mg/kg daily) resulted in a significant improvement in vertebral biomechanical properties compared to both vehicle (Veh) and the bisphosphonate alendronate (ALN). The high-dose MK-0674 group (CatKi-H) showed a 30% increase in vertebral yield and peak loads compared to Veh, whereas the ALN group (0.03 mg/kg weekly) exhibited no significant difference from Veh [1]. This biomechanical advantage was observed despite the fact that both treatments prevented bone loss, indicating a unique, matrix-level effect for the cathepsin K inhibitor that is not achieved by a bisphosphonate [1].
| Evidence Dimension | Change in Vertebral Biomechanical Properties (Yield and Peak Load) vs. Vehicle |
|---|---|
| Target Compound Data | MK-0674 (2.5 mg/kg daily): +30% increase in yield and peak loads compared to Veh (p < 0.05) |
| Comparator Or Baseline | Alendronate (0.03 mg/kg weekly): No significant difference vs. Veh |
| Quantified Difference | MK-0674 provided a 30% improvement in biomechanical function that was not observed with alendronate. |
| Conditions | 2-year treatment in ovariectomized (OVX) cynomolgus monkeys; lumbar vertebrae ex vivo compression testing |
Why This Matters
This data differentiates MK-0674 from a standard-of-care anti-resorptive, showing it is a superior tool for studying bone quality and strength beyond bone mineral density.
- [1] Pennypacker BL, Duong LT, Cusick TE, et al. Cathepsin K inhibition preserves compressive load in lumbar vertebrae of osteoporotic monkeys. Bone Rep. 2018;9:165-172. View Source
